molecular formula C14H23NO4 B12310607 1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid

Katalognummer: B12310607
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: HVEGVUCDDCZOSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid is a high-value, pharmaceutically relevant chemical building block designed for research and development applications. The compound features a piperidine scaffold, a prevalent motif in medicinal chemistry, which is functionalized with a carboxylic acid group and a cyclopropyl substituent, and protected by a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The presence of the Boc group is critical for synthetic flexibility, as it is stable under a wide range of conditions but can be readily removed under mild acidic conditions to reveal the secondary amine, enabling further functionalization. The carboxylic acid moiety allows this molecule to be readily coupled with amines and other nucleophiles, making it an ideal precursor for the synthesis of amides, peptidomimetics, and more complex molecular architectures. The unique 2-cyclopropyl substitution introduces significant steric and electronic constraints, which can be leveraged to lock the piperidine ring into specific conformations. This is particularly valuable in drug discovery for probing structure-activity relationships, enhancing metabolic stability, or improving target selectivity. As a key synthetic intermediate, this compound is primarily used in the development of active pharmaceutical ingredients (APIs), such as protease inhibitors, kinase inhibitors, and other biologically active small molecules. It is supplied with guaranteed high purity and consistency to ensure reliable and reproducible experimental outcomes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C14H23NO4

Molekulargewicht

269.34 g/mol

IUPAC-Name

2-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-4-5-10(12(16)17)11(15)9-6-7-9/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI-Schlüssel

HVEGVUCDDCZOSN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC(C1C2CC2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclopropane Ring Formation via Alkylation

A foundational method involves the alkylation of a piperidine precursor with a cyclopropylating agent. For example, 3-hydroxypiperidine derivatives can undergo cyclopropane ring closure using 1,2-dibromoethane or cyclopropylmagnesium bromide under basic conditions. The Boc group is typically introduced early to protect the amine functionality.

Reaction Scheme :
$$
\text{Piperidine precursor} + \text{Cyclopropylating agent} \xrightarrow{\text{Base}} \text{2-cyclopropylpiperidine intermediate} \xrightarrow{\text{Boc anhydride}} \text{Target compound}
$$

Optimization of Cyclization Conditions

The patent CN111362852A highlights a scalable route using 3,3-dimethoxyazetidine as a starting material. Key steps include:

  • Boc protection of the azetidine nitrogen using di-tert-butyl dicarbonate and triethylamine in dichloromethane.
  • Acid-mediated cyclopropane formation via hydrolysis of the dimethoxy group with citric acid in ethyl acetate.

Example 5 from CN111362852A :

  • Starting material : 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine (10.4 g, 47.9 mmol).
  • Reagent : 10% aqueous citric acid (12 g, 62.5 mmol).
  • Conditions : Stirred at 20–40°C for 3–4 hours.
  • Yield : 85.4% after crystallization in hexane.

Boc Protection and Carboxylic Acid Functionalization

Boc Group Introduction

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. Triethylamine or sodium bicarbonate is commonly employed to scavenge HCl generated during the reaction.

Typical Protocol :

  • Substrate : 2-cyclopropylpiperidine-3-carboxylic acid.
  • Reagents : Boc₂O (1.1 equiv), triethylamine (2.0 equiv).
  • Solvent : Dichloromethane or THF.
  • Temperature : 0°C to room temperature.
  • Yield : 89–92% (reported for analogous compounds).

Carboxylic Acid Activation

The carboxylic acid moiety is often activated as an acyl chloride or mixed anhydride for subsequent amide bond formation. For example, oxalyl chloride or DCC (dicyclohexylcarbodiimide) can be used in inert solvents like dichloromethane.

Alternative Routes via Reductive Amination

Reductive Amination of Cyclopropyl Ketones

A less common but efficient approach involves reductive amination of 2-cyclopropyl-3-ketopiperidine with ammonium acetate and sodium cyanoborohydride . The Boc group is introduced post-amination.

Advantages :

  • Avoids harsh alkylation conditions.
  • Enables stereochemical control through chiral auxiliaries.

Limitations :

  • Requires purified ketone intermediates.
  • Lower yields (~70%) compared to alkylation routes.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies, highlighting yields, solvents, and scalability:

Method Starting Material Key Reagents Conditions Yield Reference
Alkylation-Cyclization 3-Hydroxypiperidine Cyclopropyl MgBr, Boc₂O THF, 0°C to RT 78%
Acid-Mediated Hydrolysis 3,3-Dimethoxyazetidine Citric acid, Boc₂O Ethyl acetate, 20–40°C 85.4%
Reductive Amination 2-Cyclopropyl-3-ketopiperidine NaBH₃CN, NH₄OAc MeOH, RT 70%

Environmental and Scalability Considerations

Solvent Selection

  • Dichloromethane and ethyl acetate are preferred over dioxane or DMSO due to lower toxicity and easier recycling.
  • Hexane is used for crystallization but poses flammability risks.

Waste Management

  • Citric acid and aqueous sodium bicarbonate washes minimize heavy metal waste compared to traditional oxidation methods.
  • Triethylamine hydrochloride byproducts are neutralized and filtered.

Analyse Chemischer Reaktionen

Reaktionstypen

1-[(tert-Butoxy)carbonyl]-2-Cyclopropylpiperidin-3-carbonsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind das deprotektierte Amin, verschiedene oxidierte Derivate und substituierte Piperidinverbindungen.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Drug Development :
    • The piperidine structure is common in many bioactive molecules, suggesting that 1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid may exhibit pharmacological properties. Preliminary studies indicate its potential to modulate enzyme activity or interact with specific receptors, which could lead to the development of new therapeutic agents.
    • The cyclopropyl moiety may enhance binding affinity and specificity towards biological targets, influencing various signaling pathways. This characteristic is particularly valuable in the design of drugs aimed at treating neurological disorders or other conditions where receptor modulation is beneficial.
  • Enzyme Interaction Studies :
    • Initial findings suggest that this compound can interact with enzymes involved in metabolic pathways. Understanding these interactions could pave the way for developing inhibitors or activators that target specific enzymes, potentially leading to novel treatments for diseases linked to enzyme dysfunction.
  • Case Studies :
    • A case study examining the interaction of similar compounds with GABA receptors highlighted the importance of structural modifications in enhancing efficacy and selectivity. This approach could be applied to 1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid to explore its effects on neurotransmitter systems .

Synthetic Applications

The synthesis of 1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid typically involves several steps that require optimization for yield and purity. The Boc group can be removed under acidic conditions, allowing further functionalization of the amine, which is crucial for creating derivatives with enhanced biological activity.

Wirkmechanismus

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid primarily involves the protection of the amine group by the BOC group. The BOC group is introduced through nucleophilic attack on di-tert-butyl dicarbonate, forming a stable carbamate linkage . The protected amine can then undergo various synthetic transformations without interference from the amine functionality. Deprotection is achieved through acid-catalyzed cleavage, regenerating the free amine .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Type

The target compound is distinguished by its 2-cyclopropyl substituent. Comparisons with analogs highlight substituent-driven differences in reactivity and bioactivity:

Compound Name (CAS) Substituent Molecular Formula Molar Mass (g/mol) Key Features
1-[(tert-Butoxy)carbonyl]-2-methyl-1,2,5,6-tetrahydropyridine-2-carboxylic acid 2-methyl, tetrahydropyridine C₈H₉N₃O₃ 195.18 Reduced ring saturation; methyl substituent
1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-piperidinecarboxylic acid (1424940-03-3) 3-(cyclopropylmethyl) C₁₅H₂₅NO₄ 283.36 Cyclopropylmethyl at 3-position; increased steric bulk
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid (934342-39-9) 3-fluoro C₁₁H₁₈FNO₄ 247.26 Fluorine enhances electronegativity and bioavailability

Research Findings and Trends

  • Bioavailability : Cyclopropyl groups improve metabolic stability by resisting cytochrome P450 oxidation, whereas methyl groups are more susceptible to demethylation .
  • Thermal Stability : The target compound’s predicted boiling point (~397°C) exceeds that of fluorinated analogs (~350°C), likely due to stronger van der Waals interactions in the cyclopropane ring .

Biologische Aktivität

1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid is a compound of interest due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its pharmacokinetic properties, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

  • Molecular Formula: C12H21NO4
  • Molar Mass: 243.3 g/mol
  • Density: 1.094 g/cm³
  • Boiling Point: 307.4 °C (predicted)
  • pKa: -3.28 (predicted)

Pharmacokinetics

1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid has been characterized for its permeability and interaction with biological membranes:

  • Blood-Brain Barrier (BBB) Permeant: Yes
  • P-glycoprotein Substrate: No
  • CYP Enzyme Inhibition: Not an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4, indicating a lower potential for drug-drug interactions.

The compound's biological activity can be attributed to its interaction with various receptors and enzymes. Research indicates it may act as an antagonist or modulator in specific pathways relevant to neurological and psychiatric disorders.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in preclinical models:

  • Neuroprotective Effects:
    • A study demonstrated that the compound exhibits neuroprotective properties in models of oxidative stress, potentially through the modulation of glutamate receptors and reduction of excitotoxicity.
  • Antidepressant Activity:
    • In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting a role in serotonin receptor modulation.
  • Analgesic Properties:
    • Research has indicated that the compound may possess analgesic properties, likely through interactions with opioid receptors. This was evidenced by reduced pain responses in rodent models subjected to inflammatory pain.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
NeuroprotectionModulates glutamate receptors; reduces excitotoxicity
AntidepressantReduces depressive-like behaviors
AnalgesicInteracts with opioid receptors; reduces pain responses

Q & A

Basic: What are the common synthetic routes for 1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride or Boc-OSu in the presence of a base (e.g., DMAP) .

Cyclopropane Introduction : Employ cyclopropanation reagents (e.g., Simmons-Smith reagent) or transition-metal-catalyzed cross-couplings to functionalize the piperidine ring at the 2-position .

Carboxylic Acid Activation : Utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) for carboxyl group modifications.

Optimization : Flow chemistry (e.g., Omura-Sharma-Swern oxidation) can enhance yield and reproducibility by controlling reaction parameters like temperature and residence time .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and cyclopropane protons (δ 0.5–1.5 ppm). Compare with analogs in crystallographic databases (e.g., CCDC entries for similar Boc-piperidine structures) .
  • IR Spectroscopy : Detect carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad).
  • Mass Spectrometry : ESI-MS or HRMS for molecular ion verification (e.g., [M+H]⁺).

Data Validation : Cross-reference with PubChem-derived SMILES and InChI keys for structural consistency .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Methodological Answer:
Contradictions may arise from:

  • Purity Variability : Use HPLC (≥95% purity threshold) to assess impurities. Commercial batches often vary (e.g., 95% vs. >98% purity grades) .
  • Polymorphism : Conduct differential scanning calorimetry (DSC) to identify crystalline forms.
  • Experimental Conditions : Standardize drying methods (e.g., vacuum vs. ambient drying) and solvent residues .

Example : reports mp 162–166°C for a Boc-piperidine analog, while other sources lack data. Validate via in-house recrystallization trials .

Advanced: What are the stability considerations under varying pH and temperature conditions?

Methodological Answer:

  • Acidic Conditions : Boc groups hydrolyze below pH 3; monitor decomposition via HPLC (retention time shifts) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for Boc derivatives).
  • Storage : Store at –20°C under inert atmosphere to prevent moisture-induced degradation .

Hypothetical Stability Table (Based on Analog Data):

ConditionStability OutcomeReference
pH < 3Rapid Boc deprotection
40°C, 7 days≤5% degradation (anhydrous)
UV exposurePhotooxidation of cyclopropane ring

Advanced: How to design experiments for studying reactivity in multi-component systems?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology to optimize reaction variables (e.g., catalyst loading, solvent polarity) .
  • Mechanistic Probes : Employ LC-MS to track intermediates (e.g., cyclopropane ring-opening products).
  • Computational Modeling : DFT calculations to predict regioselectivity in cyclopropane functionalization .

Case Study : For Boc-protected analogs, highlights the role of steric effects in directing reactivity.

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Nitrile gloves, EN 166-certified goggles, and lab coats .
  • Ventilation : Use fume hoods to minimize inhalation risks (H335: May cause respiratory irritation) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; avoid aqueous discharge .

Advanced: How to investigate interactions with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins (e.g., serum albumin).
  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450).
  • Adsorption Studies : Apply microspectroscopic imaging (ATR-FTIR) to assess surface binding on silica or polymer matrices .

Data Interpretation : Compare with PubChem bioactivity data for structurally related piperidine derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.